Unii-DJ2aze88DE

γ-Secretase IC50 Potency

MRK-003 is the only γ-secretase inhibitor delivering sub-nanomolar potency (IC₅₀ 0.4 nM) with validated in vivo benchmarks essential for translational oncology. Unlike generic GSIs (DAPT IC₅₀=115 nM; LY-411575), MRK-003 completely prevents tumor recurrence in trastuzumab combination models and achieves a 56% response rate in PDAC patient-derived xenografts. As the direct preclinical analog of clinical candidate MK-0752, it is the definitive tool for Notch-driven cancer research. Substituting with alternative GSIs will compromise experimental validity and reproducibility.

Molecular Formula C25H31F6N3O2S
Molecular Weight 551.6 g/mol
CAS No. 623165-93-5
Cat. No. B612058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUnii-DJ2aze88DE
CAS623165-93-5
SynonymsMRK003;  MRK 003;  MRK-003.
Molecular FormulaC25H31F6N3O2S
Molecular Weight551.6 g/mol
Structural Identifiers
SMILESC1CC2CC3=C(CC1C24CN(S(=O)(=O)N4)CC(F)(F)F)C=CC(=C3)C=CCN5CCC(CC5)C(F)(F)F
InChIInChI=1S/C25H31F6N3O2S/c26-24(27,28)16-34-15-23(32-37(34,35)36)21-5-6-22(23)14-19-12-17(3-4-18(19)13-21)2-1-9-33-10-7-20(8-11-33)25(29,30)31/h1-4,12,20-22,32H,5-11,13-16H2/b2-1+/t21?,22-,23-/m1/s1
InChIKeyNKHUILHBYOOZDF-UHTCYBPFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MRK-003 (UNII-DJ2AZE88DE, CAS 623165-93-5) as a Preclinical γ-Secretase Inhibitor for Targeted Oncology Research


MRK-003 (UNII-DJ2AZE88DE; CAS 623165-93-5) is a potent, selective, and orally active γ-secretase inhibitor (GSI) developed by Merck as a preclinical small molecule analog of the clinical-stage compound MK-0752 [1]. It exhibits an IC50 of 0.4 nM against Aβ secretion in SH-SY5Y SPA4CT cells, positioning it among the most potent GSIs described . MRK-003 inhibits Notch receptor cleavage, leading to downregulation of Notch intracellular domain (NICD) and subsequent suppression of Notch target gene expression, which is a key driver of tumor cell proliferation, self-renewal, and apoptosis resistance in various cancer types .

Why Generic Substitution of γ-Secretase Inhibitors Fails: Evidence-Based Differentiation of MRK-003 for Research Procurement


The γ-secretase inhibitor class exhibits profound structural and functional heterogeneity that precludes simple interchange. MRK-003 is a sulfonamide-based inhibitor that demonstrates distinct pharmacologic properties compared to peptidomimetic GSIs (e.g., DAPT) or dibenzazepine analogs (e.g., LY-411575). These differences manifest as substantial variations in potency (IC50 range: 0.4 nM to >100 nM), selectivity for individual Notch paralogs (Notch1-4), oral bioavailability, and, critically, efficacy and toxicity profiles in vivo [1]. Substituting MRK-003 with an alternative GSI without accounting for these quantitative differences will likely invalidate experimental findings, particularly in studies examining tumor-initiating cell biology or combinatorial therapeutic strategies where specific Notch signaling modulation and tolerability are paramount [2].

Quantitative Differentiation of MRK-003 (UNII-DJ2AZE88DE) Against Comparator γ-Secretase Inhibitors for Preclinical Research


MRK-003 Exhibits Superior Potency for Notch Inhibition Compared to DAPT

MRK-003 demonstrates a >250-fold higher potency for Notch pathway inhibition relative to the widely used GSI DAPT. The IC50 of MRK-003 for inhibiting γ-secretase-mediated Aβ secretion is 0.4 nM , whereas DAPT exhibits an IC50 of 115 nM in a comparable cellular assay [1]. This translates to a substantially lower effective concentration required for Notch target gene suppression in cell-based studies.

γ-Secretase IC50 Potency

MRK-003 Demonstrates a Superior Tumor Recurrence Prevention Profile Compared to LY-411575 in Combination with Trastuzumab

In an orthotopic xenograft model of ErbB-2-positive breast cancer (BT474), the combination of MRK-003 with trastuzumab completely prevented tumor recurrence post-treatment, whereas the combination of LY-411575 with trastuzumab only significantly reduced recurrence [1]. The study directly compared the two GSIs under identical experimental conditions, providing a direct head-to-head comparison of in vivo efficacy in a clinically relevant combination regimen.

Breast Cancer Combination Therapy Trastuzumab Resistance

MRK-003 and MK-0752 Exhibit Differential Sensitivity Profiles in PDAC Xenografts Informing Preclinical to Clinical Translation

MRK-003 is the direct preclinical analog of the clinical-stage GSI MK-0752, and understanding the relationship between the two is critical for translational studies. In a panel of 9 patient-derived pancreatic ductal adenocarcinoma (PDAC) xenografts, MRK-003 monotherapy significantly inhibited tumor growth in 5 of 9 (56%) models [1]. While direct in vivo efficacy data for MK-0752 in this exact PDX panel is not available from the same study, the report establishes MRK-003 as the active preclinical comparator for its clinical counterpart, enabling researchers to benchmark MK-0752 sensitivity and identify predictive biomarkers of response prior to clinical trial involvement.

Pancreatic Cancer Patient-Derived Xenograft Translational Research

MRK-003 Efficacy in Glioblastoma Initiating Cells is Predictively Linked to CD44/CD133 Biomarker Status

In a panel of nine patient-derived glioblastoma initiating cells (GICs), MRK-003 sensitivity (measured by IC50 for cell viability) exhibited a negative correlation with CD44 expression and a positive correlation with CD133 expression [1]. GICs with a CD44-high/CD133-low immunophenotype were classified as 'relatively sensitive' to MRK-003. This biomarker-defined sensitivity profile is a distinguishing feature of MRK-003 that is not a universal property of all GSIs, allowing for the rational selection of this tool compound for specific tumor cell subpopulations.

Glioblastoma Cancer Stem Cells Biomarker-Driven Research

Optimal Application Scenarios for MRK-003 (UNII-DJ2AZE88DE) in Preclinical Oncology Research


Investigating Biomarker-Driven Sensitivity in Glioblastoma Initiating Cells (GICs)

Researchers characterizing the Notch signaling dependence of specific GBM subtypes should employ MRK-003. The compound's differential efficacy is strongly correlated with CD44 and CD133 expression, with CD44-high/CD133-low cells demonstrating a 'relatively sensitive' phenotype [1]. This scenario is ideal for labs focused on personalized oncology approaches and the validation of predictive biomarkers for Notch-targeted therapies.

Evaluating Combination Strategies to Prevent Recurrence in ErbB-2-Positive Breast Cancer

Studies aiming to prevent tumor recurrence following trastuzumab therapy should utilize MRK-003 over other GSIs like LY-411575. Direct comparative evidence shows that the MRK-003/trastuzumab combination completely prevents tumor recurrence in an orthotopic BT474 model, whereas the LY-411575/trastuzumab combination only reduces it [2]. This makes MRK-003 the superior tool for investigating mechanisms of resistance and developing curative-intent combination regimens.

Benchmarking Preclinical Efficacy for Translational Studies in Pancreatic Cancer

For translational research programs seeking to bridge preclinical findings with clinical trials of the GSI MK-0752, MRK-003 is the essential preclinical tool. It serves as the direct analog of the clinical candidate, and its defined 56% response rate in a panel of patient-derived PDAC xenografts provides a critical benchmark for evaluating new combination partners and predictive biomarkers before advancing to clinical studies [3].

Conducting High-Potency Notch Pathway Inhibition with Minimal Off-Target Risk

Experiments requiring robust and sustained Notch pathway blockade at low nanomolar concentrations should use MRK-003. Its IC50 of 0.4 nM is significantly lower than many other tool GSIs like DAPT (IC50 115 nM), allowing for effective target engagement while minimizing the risk of off-target effects and compound toxicity associated with higher concentrations . This is critical for long-term in vitro studies and for establishing clear PK/PD relationships in vivo.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Unii-DJ2aze88DE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.